N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups, including a benzyl group, a methoxyphenyl group, an imidazole ring, a thioether linkage, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The imidazole ring and the thioether linkage could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of chemical reactions. For instance, the imidazole ring can participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar acetamide group and the aromatic rings could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have synthesized derivatives of N-benzyl-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and evaluated their antimicrobial efficacy. These compounds have shown significant antibacterial activity against various strains, indicating their potential as therapeutic agents in combating microbial infections (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014), (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).
Antitumor and Antioxidant Properties
Research has also explored the antitumor and antioxidant potential of derivatives, showing promise in cancer therapy and oxidative stress management. These compounds have been tested in vitro against human tumor cell lines and screened for antioxidant activities, revealing their multifaceted applications in medicinal chemistry (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015), (Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, S. Pombala, Satishbabu Vasamsetti, S. Kotamraju, R. Yadla, 2013).
Analgesic Activity
Some studies have synthesized acetamide derivatives and investigated their analgesic activities, contributing to the development of new pain management solutions. These derivatives have shown significant analgesic effects in various tests, suggesting their utility in treating pain-related conditions (Z. Kaplancıklı, M. Altıntop, G. Turan-Zitouni, A. Ozdemir, O. D. Can, 2012).
Antioxidants for Local Base Oil
Derivatives of the compound have been studied as antioxidants for base stock oil, demonstrating their effectiveness in improving the oxidation stability of the oil. This application showcases the compound's potential beyond pharmaceutical uses, extending to industrial applications (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, S. Attia, 2017).
Future Directions
Properties
IUPAC Name |
N-benzyl-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-16-9-7-15(8-10-16)17-12-21-19(22-17)25-13-18(23)20-11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRDCTMQQAVEKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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